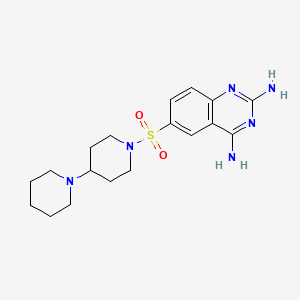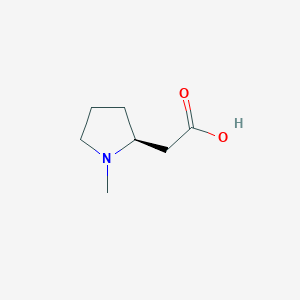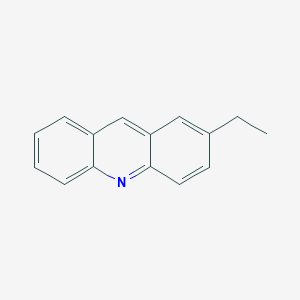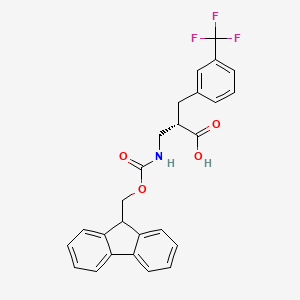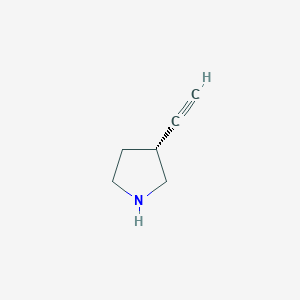
(R)-3-Ethynylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Ethynylpyrrolidine is a chiral compound featuring a pyrrolidine ring with an ethynyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of ®-3-Ethynylpyrrolidine may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The pyrrolidine ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
®-3-Ethynylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The pyrrolidine ring’s structure allows for specific binding interactions, which can modulate biological pathways and exert pharmacological effects.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound without the ethynyl group.
Pyrrolizine: A structurally related compound with a fused ring system.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: ®-3-Ethynylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9N |
|---|---|
Peso molecular |
95.14 g/mol |
Nombre IUPAC |
(3R)-3-ethynylpyrrolidine |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m0/s1 |
Clave InChI |
HIUIQKBMXNDIOB-LURJTMIESA-N |
SMILES isomérico |
C#C[C@H]1CCNC1 |
SMILES canónico |
C#CC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


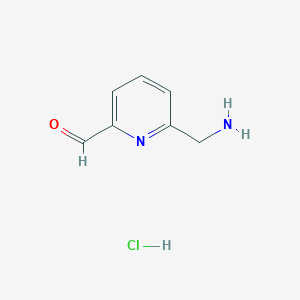
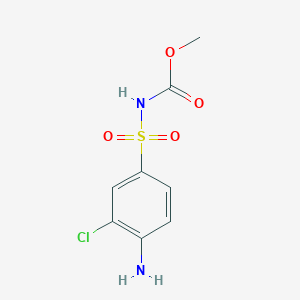

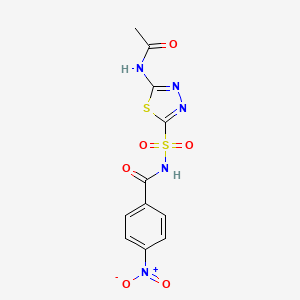
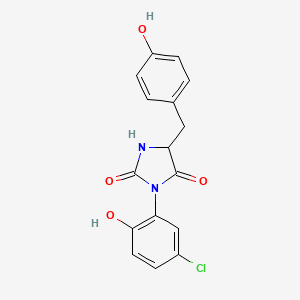


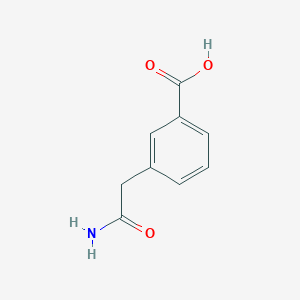
![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
